molecular formula C7H13ClN4O2 B2381310 ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 1955516-08-1

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No. B2381310
CAS RN: 1955516-08-1
M. Wt: 220.66
InChI Key: MGGGXVGJYMMKMG-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride” is a derivative of the 1H-1,2,4-triazole class of compounds . These compounds are known to have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate and amino groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound that has seen various applications in the field of synthetic chemistry. Its utility lies in its role as a building block for synthesizing a wide range of heterocyclic compounds. For instance, it has been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives, which involves the treatment of ethyl imidate hydrochlorides with ethyl carbazate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with isatin and 5-chloroisatin to form Schiff bases, indicating the versatility of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride in synthesizing complex organic structures (Bekircan & Bektaş, 2008).

Furthermore, an efficient route to ethyl 5-alkyl-(aryl)-1H-1,2,4-triazole-3-carboxylates was developed, showcasing the compound's role in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates. This method highlights the compound's significance in creating various triazole derivatives under mild conditions, which are crucial in pharmaceutical and materials science research (Chudinov et al., 2015).

Structural and Conformational Analysis

In-depth studies have also been conducted on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which include ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride as a precursor. These studies provide valuable insights into the compound's structural and conformational characteristics, including its acetylation reactions and the formation of diacetylated isomers. Such research is instrumental in understanding the chemical behavior and potential applications of triazole derivatives in designing novel chemical entities (Dzygiel et al., 2004).

Application in Fluoroalkylated Compounds Synthesis

Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has also been used in synthesizing fluoroalkylated dihydroazolo[1,5-a]pyrimidines. This application underscores the compound's utility in introducing fluoroalkyl groups into heterocycles, which is of significant interest in medicinal chemistry due to the pharmacokinetic properties imparted by fluoroalkyl groups. The ability to undergo ring-chain isomerization depending on solvent and substituent length further illustrates the chemical versatility and potential for developing novel compounds with desired properties (Goryaeva et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many triazole derivatives exhibit biological activity by interacting with various enzymes or receptors .

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3,8H2,1-2H3,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGGXVGJYMMKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

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